molecular formula C11H12O3 B1607805 3-Phenoxypentane-2,4-dione CAS No. 31614-00-3

3-Phenoxypentane-2,4-dione

Cat. No.: B1607805
CAS No.: 31614-00-3
M. Wt: 192.21 g/mol
InChI Key: FTWCTBCQAPKVPU-UHFFFAOYSA-N
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Description

3-Phenoxypentane-2,4-dione is an organic compound with the molecular formula C11H12O3 and a molar mass of 192.21 g/mol. It is characterized by a phenoxyl group attached to a pentane ring with keto groups at the 2 and 4 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Phenol Derivatives: The compound can be synthesized by reacting phenol with pentane-2,4-dione in the presence of a strong base such as sodium hydroxide.

  • Acid Catalysis: Another method involves the acid-catalyzed reaction of phenol with pentane-2,4-dione under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different derivatives.

  • Substitution: Substitution reactions at the phenoxyl group can lead to the formation of new compounds with altered chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and phenols.

  • Reduction Products: Hydroxylated derivatives of the original compound.

  • Substitution Products: Alkylated or acylated derivatives of the phenoxyl group.

Scientific Research Applications

3-Phenoxypentane-2,4-dione has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of certain polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-phenoxypentane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxyl group can act as a ligand, binding to metal ions or enzymes, while the keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the observed biological activities.

Comparison with Similar Compounds

3-Phenoxypentane-2,4-dione is structurally similar to other phenol derivatives and keto compounds. Some similar compounds include:

  • 3-(4-Chlorophenoxy)pentane-2,4-dione: Similar structure with a chlorine substituent.

  • Benzoic Acid, 2-(1-Acetyl-2-oxopropyl)-: Contains a benzoic acid moiety.

  • 1,1-Diethoxypentane-2,4-dione: Features diethoxy groups instead of phenoxyl groups.

  • 3-Alllylpentane-2,4-dione: Contains an allyl group instead of a phenoxyl group.

These compounds differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-phenoxypentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWCTBCQAPKVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384089
Record name 3-phenoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31614-00-3
Record name 3-phenoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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